molecular formula C11H12N2 B3353951 Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]- CAS No. 56971-86-9

Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]-

Cat. No.: B3353951
CAS No.: 56971-86-9
M. Wt: 172.23 g/mol
InChI Key: WHYNWJDVGJGKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]- is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]- typically involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with methanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Scientific Research Applications

Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]- involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]- can be compared with other indole derivatives such as:

Each of these compounds has unique properties and applications, but Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]- stands out due to its specific synthetic applications and potential therapeutic benefits.

Properties

IUPAC Name

N-methyl-1-(1-methylindol-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-12-7-9-8-13(2)11-6-4-3-5-10(9)11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYNWJDVGJGKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=CC1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484270
Record name Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56971-86-9
Record name Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]-
Reactant of Route 2
Reactant of Route 2
Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]-
Reactant of Route 3
Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]-
Reactant of Route 4
Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]-
Reactant of Route 5
Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]-
Reactant of Route 6
Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.